molecular formula C7H6N2O3 B6185127 6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-carbaldehyde CAS No. 2624122-77-4

6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-carbaldehyde

Cat. No.: B6185127
CAS No.: 2624122-77-4
M. Wt: 166.1
InChI Key:
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Description

6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C7H6N2O3 It is characterized by a dioxinopyrimidine structure, which is a fusion of a dioxane ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the proper formation of the dioxinopyrimidine ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid
  • 6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-methanol
  • 6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-thiol

Uniqueness

6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

2624122-77-4

Molecular Formula

C7H6N2O3

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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